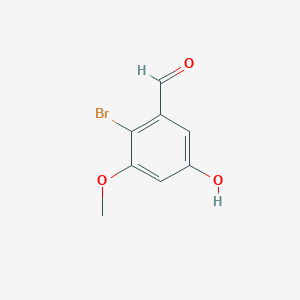

2-Bromo-5-hydroxy-3-methoxybenzaldehyde

Description

Functionalized benzaldehyde (B42025) derivatives are a cornerstone class of compounds in organic chemistry, distinguished by a benzene (B151609) ring substituted with a formyl group (-CHO) and one or more additional functional groups. These additional moieties, which can include hydroxyl, methoxy (B1213986), and halogen groups, profoundly influence the molecule's electronic properties, reactivity, and steric profile. The interplay between the electron-withdrawing nature of the aldehyde and the electronic effects (both inductive and resonance) of other substituents dictates the regioselectivity of further chemical transformations. acs.orgnvcc.edu

These compounds are not merely synthetic curiosities; they are pivotal intermediates in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and natural products. acs.orgguidechem.com The aldehyde group itself is a versatile handle for a multitude of reactions, such as nucleophilic additions, Wittig reactions, and reductive aminations, allowing for the construction of intricate carbon skeletons. researchgate.net The presence of other functional groups provides additional sites for modification, enabling chemists to build molecular complexity in a controlled, stepwise manner. acs.org The study of these derivatives, particularly isomers with subtle positional differences, is crucial for understanding structure-activity relationships and for the rational design of novel synthetic pathways.

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrO3 |

|---|---|

Molecular Weight |

231.04 g/mol |

IUPAC Name |

2-bromo-5-hydroxy-3-methoxybenzaldehyde |

InChI |

InChI=1S/C8H7BrO3/c1-12-7-3-6(11)2-5(4-10)8(7)9/h2-4,11H,1H3 |

InChI Key |

KHBXSVKLBOMJAD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1Br)C=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Bromo 5 Hydroxy 3 Methoxybenzaldehyde

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 2-bromo-5-hydroxy-3-methoxybenzaldehyde suggests several potential synthetic routes. The primary disconnections can be made at the carbon-bromine bond and the carbon-oxygen bond of the hydroxyl group. This leads to key precursor molecules that can be functionalized to yield the target compound. A plausible retrosynthetic pathway would involve the disconnection of the bromine atom, leading to 5-hydroxy-3-methoxybenzaldehyde. Further disconnection of the hydroxyl group (or its methoxy (B1213986) precursor) points towards 3,5-dimethoxybenzaldehyde (B42067) or 3-hydroxy-5-methoxybenzaldehyde (B43286) as potential starting materials. The formyl group can be introduced via formylation of a corresponding phenol (B47542) or anisole (B1667542) derivative, or it can be present on the starting material.

Exploration of Precursor Molecules for Direct Synthesis

The direct synthesis of this compound can be envisioned from several precursor molecules. The choice of precursor is critical and depends on the directing effects of the existing substituents during electrophilic aromatic substitution reactions.

3-Hydroxy-5-methoxybenzaldehyde: This precursor possesses a hydroxyl and a methoxy group, both of which are ortho-, para-directing. The challenge lies in achieving selective bromination at the C-2 position, ortho to the hydroxyl group and meta to the methoxy group.

3,5-Dimethoxybenzaldehyde: This symmetrical molecule offers a different set of challenges and opportunities. The two methoxy groups would direct bromination to the C-2, C-4, or C-6 positions. Subsequent selective demethylation would be required to introduce the hydroxyl group at the C-5 position.

Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde): While not a direct precursor, the extensive research on the bromination of vanillin provides valuable insights into the directing effects of hydroxyl, methoxy, and aldehyde groups on a benzene (B151609) ring. nvcc.edursc.orgweebly.comgaacademy.orgtandfonline.com

Strategies for Selective Bromination and Hydroxylation of Methoxybenzaldehyde Precursors

The successful synthesis of this compound hinges on the regioselective introduction of the bromine atom and the selective formation of the hydroxyl group.

The directing effects of the substituents on the aromatic ring govern the position of bromination. The hydroxyl group is a strongly activating ortho-, para-director, while the methoxy group is also an activating ortho-, para-director. The aldehyde group is a deactivating meta-director. In a precursor like 3-hydroxy-5-methoxybenzaldehyde, the C-2, C-4, and C-6 positions are activated. Achieving selective bromination at the desired C-2 position requires careful control of reaction conditions.

The bromination of a related compound, isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde), to yield 2-bromo-3-hydroxy-4-methoxybenzaldehyde (B142738) has been achieved using bromine in chloroform (B151607) at 0°C. prepchem.com This suggests that direct bromination of a suitably substituted benzaldehyde (B42025) can be regioselective. Similarly, the bromination of vanillin has been studied extensively, with bromine typically adding to the position ortho to the hydroxyl group. nvcc.edursc.org

A common method for bromination involves the in-situ generation of bromine from potassium bromate (B103136) and hydrobromic acid in acetic acid. nvcc.eduweebly.com This method avoids the handling of elemental bromine directly.

Table 1: Regioselective Bromination Approaches for Vanillin Analogues

| Precursor | Brominating Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| Vanillin | KBrO₃ / HBr | Acetic Acid | 5-Bromovanillin | guidechem.com |

| Isovanillin | Br₂ | Chloroform | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | prepchem.com |

When starting from a dimethoxy precursor, such as 2-bromo-3,5-dimethoxybenzaldehyde, selective demethylation is necessary to unmask the hydroxyl group at the C-5 position. The presence of other functional groups, like the aldehyde and the bromo group, necessitates a mild and selective demethylating agent.

Boron Tribromide (BBr₃): This is a powerful and widely used reagent for the cleavage of aryl methyl ethers. A procedure for the demethylation of 2-bromo-5-methoxybenzaldehyde (B1267466) to 2-bromo-5-hydroxybenzaldehyde (B121625) using boron tribromide in dichloromethane (B109758) has been reported with a high yield of 90.9%. chemicalbook.com The reaction is typically performed at low temperatures to enhance selectivity.

Methionine/Sulfuric Acid: A notable method for selective demethylation has been demonstrated in the synthesis of 2-bromo-5-hydroxy-4-methoxybenzaldehyde (B1330903). researchgate.net In this process, the 5-methoxy group of 2-bromo-4,5-dimethoxybenzaldehyde (B182550) was selectively hydrolyzed using a molar quantity of methionine in concentrated sulfuric acid, affording the desired product in 85.0% yield. researchgate.net This method's selectivity is attributed to the formation of a hydrogen-bonded complex, which directs the demethylation to the desired position. researchgate.net This approach is particularly promising for the synthesis of the target compound from a 3,5-dimethoxy precursor.

Table 2: Selective Demethylation Methods for Methoxybenzaldehyde Derivatives

| Substrate | Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromo-5-methoxybenzaldehyde | Boron tribromide | Dichloromethane | 2-Bromo-5-hydroxybenzaldehyde | 90.9% | chemicalbook.com |

Potential Reaction Sequences and Optimization Protocols

Based on the analysis of related syntheses, a plausible reaction sequence for the synthesis of this compound can be proposed.

A likely successful strategy would involve a stepwise approach starting from 3,5-dimethoxybenzaldehyde.

Step 1: Regioselective Bromination

The first step would be the bromination of 3,5-dimethoxybenzaldehyde. The two methoxy groups would direct the electrophilic substitution to the C-2, C-4, or C-6 positions. Due to the symmetrical nature of the starting material, these positions are equivalent, leading to 2-bromo-3,5-dimethoxybenzaldehyde.

Step 2: Selective Demethylation

The second and crucial step would be the selective demethylation of 2-bromo-3,5-dimethoxybenzaldehyde. Drawing a parallel with the synthesis of 2-bromo-5-hydroxy-4-methoxybenzaldehyde researchgate.net, the use of methionine in concentrated sulfuric acid could potentially achieve the selective cleavage of the methoxy group at the C-5 position, yielding the final product, this compound.

Optimization Protocols:

Bromination: The reaction conditions for bromination, such as temperature, reaction time, and the choice of brominating agent and solvent, would need to be optimized to maximize the yield of the desired monobrominated product and minimize the formation of dibrominated byproducts.

Demethylation: The molar ratio of methionine to the substrate, the concentration of sulfuric acid, and the reaction temperature and time are critical parameters that would require careful optimization to ensure high selectivity and yield for the demethylation at the C-5 position.

Catalytic Transformations for Targeted Substitution

Catalytic methods offer a powerful toolkit for the selective modification of this compound. The presence of a bromine atom, a phenolic hydroxyl group, a methoxy group, and an aldehyde function allows for a range of catalytic strategies to be employed. These include palladium-catalyzed cross-coupling reactions at the carbon-bromine bond and C-H functionalization directed by the existing substituents. Such transformations are pivotal for building molecular complexity from this readily accessible building block.

Palladium-catalyzed cross-coupling reactions are particularly well-suited for the targeted substitution of the bromine atom at the C2 position. bohrium.com Seminal reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as Buchwald-Hartwig amination and cyanation, provide reliable methods for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura coupling facilitates the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is known for its mild conditions and tolerance of a wide array of functional groups, making it highly applicable to a multifunctional molecule like this compound. libretexts.org

The Heck reaction offers a method for the arylation or vinylation of the aromatic ring by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination to yield a substituted alkene. nih.gov

For the introduction of alkyne moieties, the Sonogashira coupling is the premier method. It involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This reaction is instrumental in the synthesis of arylalkynes, which are versatile intermediates in organic synthesis.

The formation of carbon-nitrogen bonds can be achieved through the Buchwald-Hartwig amination . This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine, providing direct access to arylamines. wikipedia.orgorganic-chemistry.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this transformation.

Furthermore, the bromine atom can be substituted with a cyano group via palladium-catalyzed cyanation . This reaction typically employs a cyanide source, such as potassium ferrocyanide or zinc cyanide, and a palladium catalyst. bohrium.comnih.govnih.gov The resulting benzonitriles are valuable precursors for various other functional groups.

In addition to transformations at the C-Br bond, C-H functionalization represents an increasingly important strategy for the direct introduction of substituents. organic-chemistry.org The aldehyde group, for instance, can act as a directing group to facilitate the selective functionalization of the ortho C-H bond (at the C6 position) under palladium catalysis.

The following interactive data table summarizes representative catalytic transformations that are applicable for the targeted substitution of this compound, with examples drawn from structurally related substrates to illustrate the potential reaction conditions and outcomes.

| Reaction Type | Catalyst/Ligand | Coupling Partner | Base | Solvent | Temperature (°C) | Product Type |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Arylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | Biaryl derivative |

| Heck Reaction | Pd(OAc)₂ | Alkene | KOAc | DMF | 100-120 | Substituted alkene |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂/CuI | Terminal alkyne | Et₃N | THF | Room Temperature | Arylalkyne |

| Buchwald-Hartwig Amination | Pd₂(dba)₃/BINAP | Primary/Secondary Amine | NaOtBu | Toluene | 80-110 | Arylamine |

| Palladium-Catalyzed Cyanation | Pd(OAc)₂/dppf | Zn(CN)₂ | - | DMF | 120 | Benzonitrile derivative |

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is a primary site for nucleophilic addition and redox reactions, enabling the synthesis of a wide array of derivatives.

The carbonyl carbon of the aldehyde is electrophilic and readily reacts with primary amines and hydrazines in condensation reactions to form imines (Schiff bases) and hydrazones, respectively. evitachem.com These reactions typically proceed by the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

Schiff bases derived from substituted benzaldehydes are of significant interest due to their coordination chemistry and diverse applications. For instance, Schiff bases formed from the condensation of the related isomer, 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005), with various amines have been used to prepare a range of transition metal complexes. nih.gov A typical reaction involves refluxing the aldehyde with a primary amine, such as aniline (B41778) or a substituted aniline, in an alcohol solvent like ethanol (B145695) for several hours. researchgate.net The resulting imine product often precipitates from the solution upon cooling. researchgate.net

Similarly, condensation with hydrazines and hydrazides yields hydrazone derivatives. These compounds serve as important intermediates and ligands for metal complexation. For example, 5-bromo-2-hydroxy-3-methoxybenzaldehyde has been condensed with p-hydroxybenzoic hydrazide to form a chromogenic reagent, and with 2-hydroxybenzohydrazide (B147611) to produce (E)-N′-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-hydroxybenzohydrazide monohydrate. Another study reports the condensation of 5-bromo-4-hydroxy-3-methoxy-2-nitro benzaldehyde with S-benzyldithiocarbazate. asianpubs.org

The table below summarizes representative condensation reactions involving brominated hydroxy-methoxybenzaldehydes.

| Aldehyde Reactant | Amine/Hydrazine Reactant | Product Type | Reference |

| 5-Bromo-2-hydroxybenzaldehyde | Aniline | Schiff Base | researchgate.net |

| 5-Bromo-2-methoxybenzaldehyde | 2-Hydroxybenzohydrazide | Schiff Base (Hydrazone) | nih.gov |

| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | p-Hydroxybenzoic hydrazide | Hydrazone | |

| 5-Bromo-4-hydroxy-3-methoxy-2-nitro benzaldehyde | S-Benzyldithiocarbazate | Schiff Base (Thiohydrazone) | asianpubs.org |

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. evitachem.comsmolecule.com

Oxidation: The oxidation of the aldehyde group in this compound to the corresponding carboxylic acid can be achieved using various oxidizing agents. Kinetic studies on the oxidation of this aldehyde with potassium permanganate (B83412) indicate a radical intermediate mechanism, where the initial step is the abstraction of the aldehydic hydrogen atom. smolecule.com The electron-withdrawing nature of the bromine atom and the aldehyde group itself influences the rate of this oxidation. smolecule.com

Reduction: The aldehyde can be selectively reduced to a primary alcohol, 2-bromo-5-hydroxy-3-methoxybenzyl alcohol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). evitachem.commasterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. pressbooks.pub This is followed by a workup step, typically with mild acid, to protonate the resulting alkoxide and yield the alcohol. masterorganicchemistry.comyoutube.com Sodium borohydride is often preferred for its selectivity, as it does not typically reduce other functional groups like esters under standard conditions. masterorganicchemistry.com

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) is acidic and can act as a nucleophile or participate in coordination with metal ions.

The nucleophilic character of the phenolic oxygen allows for alkylation and acylation reactions to form ethers and esters, respectively. While specific studies on the alkylation or acylation of this compound are not widely reported, the reactivity is analogous to other substituted phenols.

Alkylation is typically performed by treating the phenol with an alkyl halide in the presence of a base (e.g., potassium carbonate). The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then displaces the halide from the alkylating agent in an Sₙ2 reaction.

Acylation involves reacting the phenol with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine. This reaction yields the corresponding phenyl ester.

The phenolic hydroxyl group, often in conjunction with the nitrogen atom of a Schiff base derivative, acts as an excellent chelating site for metal ions. The deprotonated phenolic oxygen and the imine nitrogen form stable five- or six-membered rings with transition metals.

Numerous studies have reported the synthesis of metal complexes using Schiff bases derived from isomers like 5-bromo-2-hydroxy-3-methoxybenzaldehyde. guidechem.com For example, a series of transition metal complexes with Cu(II), Co(II), Mn(II), Fe(II), Ni(II), and V(II) have been prepared from the Schiff base ligand synthesized from 5-bromo-2-hydroxybenzaldehyde and aniline. researchgate.net The general procedure involves preparing the Schiff base ligand first, followed by reacting it with a metal salt (e.g., metal chloride) in a suitable solvent. researchgate.net These studies confirm that the phenolic -OH group participates in coordination to the metal center, typically after deprotonation. nih.gov Another study described a mixed copper-based complex involving a Schiff base ligand derived from 5-bromo-2-hydroxy-3-methoxybenzaldehyde and taurine. guidechem.com

The resulting complexes often exhibit octahedral or square planar geometries, depending on the metal ion and stoichiometry. nih.govresearchgate.net

| Metal Ion | Ligand Source Aldehyde | Geometry (inferred) | Reference |

| Cr(III), Fe(III), Co(III) | 2-hydroxy-3-methoxy-5-bromobenzaldehyde | Paramagnetic | |

| Mn(II), Fe(III), Cr(III) | 5-bromosalicylaldehyde | Octahedral | nih.gov |

| Cu(II) | 5-bromo-2-hydroxy-3-methoxybenzaldehyde | Not Specified | guidechem.com |

| Cu(II), Co(II), Mn(II), Fe(II), Ni(II), V(II) | 5-Bromo-2-hydroxybenzaldehyde | Not Specified | researchgate.net |

Reactivity of the Aromatic Ring and Bromine Substituent

The bromine atom and the aromatic ring itself are sites for further functionalization, primarily through substitution and cross-coupling reactions.

The presence of the electron-withdrawing aldehyde group activates the aromatic ring for nucleophilic aromatic substitution (SₙAr). smolecule.com The reaction proceeds through an addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate. smolecule.comrsc.org The aldehyde group ortho to the bromine atom significantly enhances the rate of nucleophilic attack at the carbon bearing the bromine. smolecule.com

Furthermore, the aryl bromide functionality is a key handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. This compound and its isomers have been employed in Stille coupling reactions to synthesize more complex molecules, such as the natural product ailanthoidol. evitachem.com The Stille coupling involves the reaction of the aryl bromide with an organostannane reagent in the presence of a palladium catalyst. Other palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are also viable pathways for derivatizing the aromatic ring at the position of the bromine substituent. nih.govuib.norsc.org

Cross-Coupling Reactions (e.g., Stille Coupling for analogous compounds)

The bromine atom on the aromatic ring of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C bond formation for the synthesis of more complex molecules. While specific studies on this compound are not extensively documented in readily available literature, the reactivity of analogous brominated phenolic aldehydes in such reactions is well-established.

The Stille coupling, in particular, is a versatile reaction that couples an organotin compound with an organic halide. wikipedia.org The general mechanism involves a catalytic cycle with a palladium(0) complex, which includes oxidative addition of the aryl bromide, transmetalation with the organostannane reagent, and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.orglibretexts.org

For instance, the isomeric compound 5-bromo-2-hydroxy-3-methoxybenzaldehyde has been successfully employed in a Stille coupling reaction as a key step in the total synthesis of ailanthoidol. evitachem.comsigmaaldrich.com This demonstrates the feasibility of using such substituted bromobenzaldehydes as coupling partners. The reaction couples the aryl bromide with a suitable organostannane, showcasing the utility of this method for constructing complex natural product scaffolds.

Key features of the Stille reaction include its tolerance for a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.org However, a significant drawback is the toxicity of the tin compounds used. organic-chemistry.org

Below is a table summarizing typical conditions for Stille coupling reactions involving aryl bromides.

| Component | Example | Purpose/Function |

| Aryl Halide | This compound | Electrophilic partner in the coupling reaction. |

| Organostannane | Vinyltributyltin, Aryltributyltin | Nucleophilic partner providing the R' group. |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Typically a Palladium(0) or Palladium(II) complex that facilitates the catalytic cycle. harvard.edu |

| Ligand | Triphenylphosphine (PPh₃), AsPh₃ | Stabilizes the palladium center and influences reactivity. |

| Solvent | Toluene, Dioxane, DMF | Anhydrous, non-protic solvents are generally used. |

| Additives | CuI, LiCl | Can accelerate the transmetalation step and improve reaction rates. harvard.edu |

Electrophilic Aromatic Substitution Patterns

Further electrophilic aromatic substitution (EAS) on the this compound ring is influenced by the directing effects of the existing substituents. The outcome of reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation depends on the combined electronic and steric effects of the -CHO, -OH, -OCH₃, and -Br groups. msu.edu

The hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the ring through resonance. msu.edu The aldehyde group (-CHO) is a deactivating, meta-directing group, withdrawing electron density from the ring. The bromine atom (-Br) is deactivating but directs ortho and para to itself.

In this compound, the available positions for substitution are C4 and C6.

Position 4: This position is ortho to the powerfully activating -OH group and para to the activating -OCH₃ group. It is also meta to the deactivating -CHO group.

Position 6: This position is ortho to both the -OH and -CHO groups.

The strong activating and directing effects of the hydroxyl and methoxy groups are expected to dominate, making position 4 the most probable site for electrophilic attack. The steric hindrance from the adjacent methoxy group at C3 might slightly disfavor substitution at C4, but the strong electronic activation from both the hydroxyl and methoxy groups likely overcomes this. Substitution at C6 is less likely due to it being ortho to the deactivating aldehyde group.

The directing influences of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| -OH | C5 | Activating (strong) | ortho, para (to C4, C6) |

| -OCH₃ | C3 | Activating (strong) | ortho, para (to C2, C4) |

| -CHO | C1 | Deactivating (strong) | meta (to C3, C5) |

| -Br | C2 | Deactivating (weak) | ortho, para (to C1, C3, C5) |

Based on this analysis, electrophilic substitution on this compound is predicted to yield predominantly the 4-substituted product.

Synthesis of Novel Derivatives and Analogues for Structure-Activity Relationship (SAR) Investigations

This compound is a versatile scaffold for generating libraries of novel derivatives for structure-activity relationship (SAR) studies. The aldehyde and hydroxyl functionalities serve as key reaction points for derivatization.

The aldehyde group is particularly useful for synthesizing imines and related analogues. It can readily undergo condensation reactions with primary amines to form Schiff bases (imines), or with hydrazines to form hydrazones. evitachem.com These reactions are often the first step in creating a diverse set of compounds. The resulting imine can then be reduced, typically using agents like sodium borohydride, in a process known as reductive amination, to yield stable secondary amines.

For example, research on related structures has led to the development of potent enzyme inhibitors. Studies on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which are potent inhibitors of 12-lipoxygenase, highlight a common synthetic strategy. nih.gov Although starting from the corresponding benzylamine (B48309), the synthesis demonstrates the importance of the substituted benzylamine moiety, which can be readily accessed from this compound via reductive amination.

The phenolic hydroxyl group can also be derivatized. It can be alkylated to form ethers or acylated to form esters, allowing for modification of the compound's polarity, hydrogen bonding capability, and steric profile.

The table below outlines common reactions for synthesizing derivatives from this compound for SAR studies.

| Reaction Type | Reagents | Functional Group Targeted | Product Class |

| Reductive Amination | 1. R-NH₂ (primary amine)2. NaBH₄ or NaBH(OAc)₃ | Aldehyde (-CHO) | Secondary Amines |

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Aldehyde (-CHO) | Alkenes |

| Condensation | Hydrazine (H₂NNH₂) or Hydroxylamine (H₂NOH) | Aldehyde (-CHO) | Hydrazones, Oximes |

| Williamson Ether Synthesis | Alkyl halide (R-X), Base (e.g., K₂CO₃) | Hydroxyl (-OH) | Ethers |

| Esterification | Acyl chloride (RCOCl) or Acid anhydride ((RCO)₂O) | Hydroxyl (-OH) | Esters |

Through systematic application of these reactions, a wide array of analogues can be synthesized, enabling a thorough investigation of how different structural modifications impact biological activity.

Research Significance and Potential Academic Applications in Chemical Synthesis and Mechanistic Studies

While direct research on 2-Bromo-5-hydroxy-3-methoxybenzaldehyde is scarce, its structure suggests significant potential as a versatile building block in academic research, particularly for chemical synthesis and the study of reaction mechanisms. The molecule contains three distinct and reactive functional groups—aldehyde, phenol (B47542), and aryl bromide—each offering a handle for specific chemical transformations.

Aldehyde Group: This group can participate in condensations (e.g., Knoevenagel, aldol), act as an electrophile for Grignard or organolithium reagents, and undergo reductive amination to form substituted benzylamines. nih.gov

Phenolic Hydroxyl Group: The acidic proton can be removed to form a phenoxide, a potent nucleophile for Williamson ether synthesis. The hydroxyl group also strongly activates the ring towards further electrophilic substitution, a property that would need to be considered in multi-step syntheses.

Aryl Bromide Group: The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. It could readily participate in Suzuki, Heck, Sonogashira, or Buchwald-Hartwig reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position. This is a powerful tool for constructing complex biaryl systems or introducing diverse substituents.

The applications of its isomers underscore this potential. For instance, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) is used in the synthesis of chromogenic reagents and as a precursor for metal complexes with potential biological activity. sigmaaldrich.comiosrjournals.org Similarly, other functionalized benzaldehydes serve as key intermediates in the total synthesis of natural products. nih.gov By analogy, this compound represents an unexplored scaffold for academic investigations into novel synthetic methodologies and the creation of new molecular architectures for materials science or medicinal chemistry research.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the hydrogen and carbon frameworks.

For 2-bromo-5-hydroxy-3-methoxybenzaldehyde, the spectrum would be expected to show distinct signals corresponding to each type of proton:

Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the range of δ 9.8-10.2 ppm, due to the deshielding effect of the carbonyl group. For instance, the aldehyde proton in 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) is observed at δ 9.86 ppm. chemicalbook.com

Hydroxyl Proton (-OH): A broad singlet whose chemical shift can vary, but for phenolic hydroxyls, it often appears between δ 5-12 ppm. In 5-bromo-2-hydroxy-3-methoxybenzaldehyde, this signal is found at δ 11.00 ppm, indicating strong intramolecular hydrogen bonding with the adjacent carbonyl group. chemicalbook.com A similar intramolecular bond is expected in the target molecule.

Aromatic Protons (Ar-H): The benzene (B151609) ring contains two protons. Due to their different positions relative to the substituents, they would appear as two distinct doublets. The proton at the C4 position would be coupled to the proton at the C6 position.

Methoxy (B1213986) Protons (-OCH₃): A sharp singlet, typically integrating to three protons, would be observed in the δ 3.8-4.0 ppm region. The methoxy protons in 5-bromo-2-hydroxy-3-methoxybenzaldehyde appear as a singlet at δ 3.92 ppm. chemicalbook.com

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet | 1H |

| Hydroxyl (-OH) | 10.5 - 11.5 | Singlet (broad) | 1H |

| Aromatic (H-6) | 7.2 - 7.4 | Doublet | 1H |

| Aromatic (H-4) | 7.0 - 7.2 | Doublet | 1H |

| Methoxy (-OCH₃) | 3.9 - 4.0 | Singlet | 3H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Based on data for the isomer 5-bromo-2-hydroxy-3-methoxybenzaldehyde, the expected chemical shifts for this compound can be predicted. chemicalbook.com

Carbonyl Carbon (C=O): This carbon is highly deshielded and would appear significantly downfield, typically above δ 190 ppm. The corresponding carbon in the isomer is found at δ 195.4 ppm. chemicalbook.com

Aromatic Carbons (Ar-C): Six distinct signals would be expected for the aromatic carbons, with their shifts influenced by the attached substituents. Carbons bearing the oxygen atoms (C3 and C5) would be shifted downfield, while the carbon attached to the bromine (C2) would also be influenced.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically resonates in the δ 55-60 ppm range. For the isomer, this peak is at δ 56.3 ppm. chemicalbook.com

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (CHO) | 190 - 196 |

| Aromatic (C-3) | 150 - 155 |

| Aromatic (C-5) | 148 - 152 |

| Aromatic (C-1) | 120 - 125 |

| Aromatic (C-6) | 120 - 125 |

| Aromatic (C-4) | 110 - 115 |

| Aromatic (C-2) | 110 - 115 |

| Methoxy (OCH₃) | 56 - 58 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: Would confirm the coupling between the two aromatic protons (H-4 and H-6).

HSQC: Would correlate each proton signal with the signal of the carbon to which it is directly attached (e.g., H-4 with C-4, H-6 with C-6).

HMBC: Would reveal long-range (2-3 bond) correlations. Key correlations would include the aldehyde proton to the C-1 and C-2 carbons, and the methoxy protons to the C-3 carbon, confirming the substitution pattern on the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. ias.ac.inmissouri.edu For this compound, the key absorptions would be:

O-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ for the hydroxyl group, with the broadness indicating hydrogen bonding.

C-H Stretching (Aromatic and Aldehyde): Aromatic C-H stretches typically appear just above 3000 cm⁻¹. Aldehydic C-H stretching gives rise to two characteristic, often weak, bands around 2820 cm⁻¹ and 2720 cm⁻¹. pressbooks.pubdocbrown.info

C=O Stretching: A strong, sharp absorption band characteristic of the aldehyde carbonyl group, expected around 1670-1705 cm⁻¹. Conjugation with the aromatic ring lowers the frequency compared to aliphatic aldehydes. pressbooks.pubdocbrown.info

C=C Stretching (Aromatic): Several bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-O Stretching: Bands corresponding to the aryl-O (hydroxyl) and aryl-O (methoxy) stretching vibrations would be found in the 1200-1300 cm⁻¹ region.

C-Br Stretching: A weaker absorption in the fingerprint region, typically between 500-650 cm⁻¹.

Interactive Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3500 | Strong, Broad |

| Aldehyde (-CHO) | C-H Stretch | ~2820 and ~2720 | Weak to Medium |

| Aldehyde (C=O) | C=O Stretch | 1670 - 1705 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Methoxy/Hydroxyl | C-O Stretch | 1200 - 1300 | Medium to Strong |

| Bromo (-Br) | C-Br Stretch | 500 - 650 | Weak to Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming its structure.

For this compound (C₈H₇BrO₃), the molecular weight is approximately 231.04 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum would show a characteristic molecular ion peak (M⁺) and an M+2 peak of almost equal intensity. nih.gov

Key fragmentation patterns for aromatic aldehydes often involve: libretexts.orgmiamioh.edu

Loss of a hydrogen radical (M-1): Formation of a stable acylium ion.

Loss of the formyl group (M-29): Cleavage of the C-CHO bond, resulting in the loss of a CHO radical.

Loss of a methyl radical (M-15): From the methoxy group.

Loss of carbon monoxide (M-28): A common fragmentation pathway for aromatic aldehydes after the initial loss of a hydrogen atom.

Analysis of related compounds like 2-bromo-5-hydroxy-4-methoxybenzaldehyde (B1330903) shows major peaks at m/z 232, 230, and 186, corresponding to the M+2 and M⁺ ions and a subsequent fragmentation product. nih.gov The fragmentation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde would also provide comparative insights into the stability of different fragment ions. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* and n → π* transitions.

π → π Transitions:* These are typically high-intensity absorptions arising from the excitation of electrons in the aromatic π-system and the conjugated carbonyl group. They are expected to appear as strong bands, likely in the 250-320 nm range.

n → π Transitions:* This transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. It is a lower-energy, and thus longer-wavelength, transition and results in a weaker absorption band, often observed above 300 nm. docbrown.info

The exact position and intensity of these absorption maxima (λ_max) are influenced by the substituents on the benzene ring and the solvent used for the analysis.

Computational Chemistry Studies

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize regions in a molecule where electron pairs are likely to be found. wikipedia.org It provides a chemically intuitive map of electron localization, distinguishing core electrons, covalent bonds, and lone pairs. wikipedia.orgnih.gov Similarly, the Localized Orbital Locator (LOL) is another scalar field that helps in describing molecular bonding and structure by identifying regions where orbitals are localized. nih.govrsc.orgjussieu.fr

For 2-Bromo-5-hydroxy-3-methoxybenzaldehyde, an ELF analysis would be expected to reveal:

High ELF values (approaching 1.0) corresponding to the core electron shells of the carbon, oxygen, and bromine atoms.

Distinct localization domains representing the C-C and C-H sigma bonds within the benzene (B151609) ring, as well as the C-Br, C-O, and O-H bonds of the substituents.

Localization basins corresponding to the lone pairs on the oxygen atoms of the hydroxyl, methoxy (B1213986), and aldehyde groups, and the bromine atom.

A region of delocalized electron density associated with the π-system of the aromatic ring, typically characterized by lower ELF values compared to covalent bonds.

LOL maps provide a complementary perspective, often offering a clearer distinction between bonding and non-bonding regions. rsc.org Both ELF and LOL analyses are crucial for understanding the electronic structure and can offer insights into the molecule's reactivity. researchgate.net For example, regions with high electron localization are typically less susceptible to electrophilic attack.

Table 1: Hypothetical ELF Basin Analysis for this compound

Disclaimer: The following data is illustrative, based on typical values for similar organic molecules, as specific published data for this compound was not found.

| Basin Type | Description | Expected ELF Value |

| V(O, C) | Covalent bond (e.g., C=O) | ~0.85 - 0.95 |

| V(C, C) | Covalent bond (aromatic) | ~0.80 - 0.90 |

| V(C, H) | Covalent bond | ~0.95 - 0.99 |

| V(O) | Lone pair on oxygen | > 0.85 |

| V(Br) | Lone pair on bromine | > 0.80 |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ) to define chemical concepts such as atoms and bonds. wikipedia.orgcambridge.org This method identifies critical points in the electron density where the gradient is zero. rsc.org A bond critical point (BCP) located between two nuclei indicates the presence of a bond path, providing a rigorous definition of a chemical bond. wikipedia.orgrsc.org

A QTAIM analysis of this compound would allow for:

Characterization of Covalent Bonds: The properties at the BCP, such as the electron density (ρBCP) and its Laplacian (∇²ρBCP), can describe the nature of covalent bonds. For example, a large ρBCP and a negative ∇²ρBCP are characteristic of shared-electron (covalent) interactions.

Analysis of Non-Covalent Interactions: QTAIM is particularly effective for identifying and characterizing weaker interactions, such as intramolecular hydrogen bonds. rsc.orgresearchgate.net In this molecule, an intramolecular hydrogen bond could exist between the hydroxyl group (-OH) and the adjacent methoxy group (-OCH₃) or the aldehyde group (-CHO). The presence of a BCP between the hydroxyl hydrogen and an oxygen acceptor, along with specific topological parameters (low ρBCP and positive ∇²ρBCP), would confirm and quantify this interaction. researchgate.net

Table 2: Hypothetical QTAIM Topological Parameters for an Intramolecular Hydrogen Bond

Disclaimer: The following data is illustrative and represents typical values for O-H···O hydrogen bonds, as specific published data for this compound was not found.

| Interaction | ρBCP (a.u.) | ∇²ρBCP (a.u.) | Bond Path Present |

| O-H···O (methoxy) | ~0.015 - 0.035 | > 0 | Yes |

| O-H···O (aldehyde) | ~0.015 - 0.035 | > 0 | Yes |

Time-Dependent DFT (TD-DFT) for Electronic Properties and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to study the electronic excited states of molecules. acs.orgfaccts.deohio-state.edu It allows for the prediction of electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths (intensities). mdpi.comresearchgate.net

For this compound, a TD-DFT calculation would provide:

Predicted Absorption Maxima (λmax): The calculation can predict the wavelengths at which the molecule absorbs light most strongly. These absorptions typically correspond to π→π* and n→π* transitions within the aromatic system and the carbonyl group. princeton.edu

Nature of Electronic Transitions: TD-DFT analysis reveals which molecular orbitals are involved in the principal electronic transitions. For instance, the main absorption bands in the UV-Vis spectrum would likely be assigned to transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other nearby orbitals. researchgate.net

Influence of Substituents: The method can quantify how the bromo, hydroxyl, and methoxy groups influence the electronic transitions compared to unsubstituted benzaldehyde (B42025). These substituents act as auxochromes, typically causing a shift in the absorption maxima to longer wavelengths (a bathochromic shift).

The accuracy of TD-DFT predictions can be influenced by the choice of functional and basis set, and often calculations are performed including a solvent model to better match experimental conditions. mdpi.com

Table 3: Hypothetical TD-DFT Results for Major Electronic Transitions

Disclaimer: The following data is illustrative, based on typical results for substituted benzaldehydes, as specific published data for this compound was not found.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

| S0 → S1 | ~330-350 | ~0.02 | n → π |

| S0 → S2 | ~280-300 | ~0.45 | π → π |

Solid State Characterization: X Ray Crystallography

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. This analysis provides detailed information on molecular geometry, conformation, and the packing of molecules in the solid state.

Determination of Molecular Conformation and Geometry in the Crystalline Phase

Studies on analogues like 2-bromo-5-hydroxybenzaldehyde (B121625) reveal that the molecules are largely planar. However, substituents can cause slight deviations from planarity. For instance, in one polymorph of 2-bromo-5-hydroxybenzaldehyde, the aldehyde group is twisted by 7.1(5)° relative to the aryl ring, and the bromine atom also deviates significantly from the ring's plane researchgate.net. A similar observation is made in hydrazone derivatives; for example, in (E)-N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-2-hydroxybenzohydrazide monohydrate, the organic molecule is described as roughly planar, with the dihedral angle between its two aromatic rings being a mere 8.2(3)° . In another derivative, the dihedral angle between the two benzene (B151609) rings is 16.9(2)° nih.gov. These small dihedral angles indicate that the molecules maintain a generally planar conformation, which is often stabilized by intramolecular hydrogen bonds, such as the O—H⋯N interaction commonly observed in hydrazone structures nih.govnih.gov.

Analysis of Crystal Packing and Unit Cell Parameters

The arrangement of molecules within the crystal lattice, or crystal packing, is fundamental to understanding a solid's properties. In the case of 2-bromo-5-hydroxybenzaldehyde, molecules organize into zigzag chains that run along the b-axis, which are then stacked in layers researchgate.net. The specific unit cell parameters determined for this compound and for a hydrazone derivative of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) are detailed in the table below. These parameters define the fundamental repeating unit of the crystal.

Table 1: Crystal Data for 2-Bromo-5-hydroxybenzaldehyde and a Related Hydrazone Derivative.

| Parameter | 2-Bromo-5-hydroxybenzaldehyde | (E)-N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-2-hydroxybenzohydrazide monohydrate |

|---|---|---|

| Formula | C₇H₅BrO₂ | C₁₅H₁₃BrN₂O₄·H₂O |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| a (Å) | 3.9851(5) | 6.3822(13) |

| b (Å) | 16.547(3) | 14.142(3) |

| c (Å) | 11.841(2) | 17.470(4) |

| V (ų) | Not specified | 1576.8(6) |

| Z | Not specified | 4 |

Intermolecular Interactions in the Crystal Lattice

The stability and structure of the crystal lattice are governed by a variety of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, collectively determine the supramolecular architecture.

Hydrogen Bonding Networks

Hydrogen bonds are among the most critical interactions in determining the crystal structures of hydroxy-substituted benzaldehydes. In the crystal structure of 2-bromo-5-hydroxybenzaldehyde, intermolecular O—H⋯O hydrogen bonds link the hydroxyl and carbonyl groups of adjacent molecules, resulting in an O⋯O distance of 2.804(4) Å and the formation of chains researchgate.net.

Hydrazone derivatives of the isomeric 5-bromo-2-hydroxy-3-methoxybenzaldehyde also exhibit extensive hydrogen bonding. These networks often involve not only the phenolic and carbonyl oxygens but also the nitrogen atoms of the hydrazone moiety and sometimes water molecules of crystallization. Common interactions observed include intramolecular O—H⋯N and intermolecular N—H⋯O and O—H⋯O hydrogen bonds, which link the molecules into complex chains or three-dimensional networks nih.govnih.gov. The presence of C—H⋯O interactions also contributes to the consolidation of these molecular assemblies nih.gov.

Table 2: Examples of Hydrogen Bond Geometries in Related Compounds.

| Compound Type | Interaction | D⋯A Distance (Å) | Reference |

|---|---|---|---|

| 2-Bromo-5-hydroxybenzaldehyde | O—H⋯O | 2.804(4) | researchgate.net |

| Hydrazone of 5-bromo-2-hydroxybenzaldehyde | O—H⋯N (intramolecular) | 2.642(3) | nih.gov |

| Hydrazone of 5-bromo-2-hydroxybenzaldehyde | N—H⋯O (intermolecular) | 2.888(3) | nih.gov |

Halogen Bonding Interactions

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species. In crystal engineering, these interactions can play a significant role in the formation of molecular assemblies nih.gov. Type I halogen⋯halogen interactions have been noted in the crystal packing of some substituted benzaldehydes nih.gov. This type of interaction, arising from the pairing of an electrophilic region on one halogen with a nucleophilic region on another, is most favored for iodine, followed by bromine and then chlorine acs.org. The presence of the bromine atom in 2-bromo-5-hydroxy-3-methoxybenzaldehyde makes it a candidate for participating in such stabilizing interactions within its crystal lattice acs.orgnih.gov.

Pi-Pi Stacking and Other Non-Covalent Forces

The aromatic rings of benzaldehyde (B42025) derivatives can interact through π-π stacking. These interactions are important in stabilizing layered crystal structures. For instance, in the crystal structure of 3,5-dibromo-2-hydroxybenzaldehyde, weak π–π stacking is observed with centroid-to-centroid distances between adjacent rings of 3.776(7) Å and 4.040(8) Å researchgate.net. In various multi-substituted benzaldehyde derivatives, an interplay of C—H⋯π and π–π stacking interactions facilitates the formation of multi-dimensional supramolecular networks nih.gov. These forces, along with other weak van der Waals interactions, are crucial in dictating the final crystal packing arrangement nih.govnih.gov.

Scientific Data Unvailable for this compound

Despite a thorough search of scientific databases and literature, no experimental X-ray crystallography or computational geometry studies have been published for the chemical compound this compound. This absence of data prevents a detailed analysis and comparison of its solid-state and gas-phase molecular structures as requested.

While research exists for structurally similar isomers, such as 2-bromo-5-hydroxybenzaldehyde and 5-bromo-2-hydroxy-3-methoxybenzaldehyde, the strict focus of the inquiry on this compound cannot be fulfilled at this time. The specific placement of the bromine, hydroxyl, and methoxy (B1213986) groups on the benzaldehyde ring significantly influences its electronic and steric properties, meaning data from its isomers cannot be used to accurately describe the target compound.

Solid-state characterization through X-ray crystallography provides precise measurements of bond lengths, bond angles, and crystal packing in the solid form. Computational studies, on the other hand, offer insights into the molecule's preferred geometry in the gas phase, free from intermolecular interactions. A comparison of these two states is crucial for understanding the effects of crystal packing forces on the molecular structure.

Without access to the necessary crystallographic information files (.cif) or published computational outputs for this compound, a scientifically accurate and informative article on its solid-state and computational geometry cannot be generated.

Exploration of Biological Activity Mechanisms in Vitro Studies

Role as a Synthetic Intermediate for Biologically Active Molecules

Substituted bromobenzaldehydes are pivotal starting materials in multi-step syntheses, enabling the construction of intricate molecular architectures. Their reactivity allows for a range of chemical transformations, making them valuable in the creation of libraries of compounds for biological screening.

5-Bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) serves as a key starting material in the synthesis of Ailanthoidol. sigmaaldrich.com This process is achieved via a Stille coupling reaction, a versatile cross-coupling method in organic chemistry that utilizes organotin compounds. sigmaaldrich.com The use of this specific bromo-vanillin isomer highlights its importance in accessing complex natural product structures.

The compound 5-Bromo-2-hydroxy-3-methoxybenzaldehyde is a valuable precursor for creating chromen-2-one (coumarin) derivatives. sigmaaldrich.com Specifically, it is used in the synthesis of 6-bromo-8-methoxy-3-(methoxycarbonyl)-2H-chromen-2-one. sigmaaldrich.com Coumarins are a significant class of compounds known for their broad range of biological activities, and this synthetic route provides a method for producing specifically substituted analogs. nih.govnih.goveurjchem.comislandarchives.caresearchgate.net

In the field of coordination chemistry and drug design, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde is employed to synthesize benzimidazole-based ligands. sigmaaldrich.com An example is the creation of 2-(1H-benzoimidazol-2-yl)-4-bromo-6-methoxy-phenol (HL). sigmaaldrich.com Benzimidazole scaffolds are present in numerous pharmacologically active agents, and this synthetic application underscores the aldehyde's role in generating molecules capable of chelating metal ions or interacting with biological targets. nih.gov

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂, known for a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netnih.govnih.gov 5-Bromo-2-hydroxy-3-methoxybenzaldehyde is utilized as a starting material for synthesizing specific hydrazone derivatives. sigmaaldrich.com Examples of such derivatives include the chromogenic reagent 5-bromo-2-hydroxy-3-methoxybenzaldehyde-p-hydroxy benzoic hydrazone and (E)-N′-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-hydroxybenzohydrazide monohydrate. sigmaaldrich.com The synthesis typically involves the condensation reaction between the aldehyde and a suitable hydrazide. nih.govepstem.net

Table 1: Synthesis of Hydrazone Derivatives

| Precursor | Reagent | Resulting Hydrazone Derivative | Potential Application |

| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | p-Hydroxy benzoic hydrazide | 5-bromo-2-hydroxy-3-methoxybenzaldehyde-p-hydroxy benzoic hydrazone | Chromogenic Reagent |

| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | 2-Hydroxybenzohydrazide (B147611) | (E)-N′-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-hydroxybenzohydrazide monohydrate | Biologically Active Molecule |

While structurally distinct from the methoxylated subject compound, 2-bromo-5-hydroxybenzaldehyde (B121625) is a notable reactant in the synthesis of molecules targeting important therapeutic pathways. scbt.comnih.govresearchgate.netresearchgate.net It serves as a useful building block for creating inhibitors of phosphodiesterase 4 (PDE4), an enzyme relevant in inflammatory conditions. scbt.com Furthermore, this compound is used in the synthesis of inhibitors of B-cell lymphoma-extra large (BCL-XL), a key anti-apoptotic protein, and other inhibitors of cancer cell growth, highlighting its utility in oncological research. scbt.com

The isomer 2-bromo-3-hydroxy-4-methoxybenzaldehyde (B142738), also known as 2-bromoisovanillin, is a crucial starting material for the total synthesis of several complex natural products. sigmaaldrich.comchemdad.com Its specific substitution pattern is leveraged to construct the core structures of these alkaloids and phenanthrenes.

Pareitropone (B1251212): A concise, 9-step total synthesis of the tropoloisoquinoline alkaloid pareitropone has been achieved starting from 2-bromoisovanillin. nih.govnih.govresearchgate.net This natural product exhibits potent cytotoxicity against cancer cells. nih.govresearchgate.net

Denbinobin: This phenanthrene, isolated from orchids of the genus Dendrobium, has also been synthesized using 2-bromo-3-hydroxy-4-methoxybenzaldehyde as a precursor. sigmaaldrich.comchemdad.comnih.gov

(±)-Codeine: The synthesis of this well-known opiate alkaloid can also commence from 2-bromo-3-hydroxy-4-methoxybenzaldehyde, demonstrating the versatility of this intermediate in accessing medicinally important morphinan (B1239233) skeletons. sigmaaldrich.comchemdad.comudel.edunih.govresearchgate.netresearchgate.net

Table 2: Natural Products Synthesized from 2-bromo-3-hydroxy-4-methoxybenzaldehyde

| Starting Material | Natural Product Synthesized | Class of Compound | Reported Steps |

| 2-bromo-3-hydroxy-4-methoxybenzaldehyde | Pareitropone | Tropoloisoquinoline Alkaloid | 9 |

| 2-bromo-3-hydroxy-4-methoxybenzaldehyde | Denbinobin | Phenanthrene | Not specified |

| 2-bromo-3-hydroxy-4-methoxybenzaldehyde | (±)-Codeine | Opiate Alkaloid | Not specified |

In Vitro Mechanistic Investigations of Related Benzaldehyde (B42025) Derivatives

The biological activities of benzaldehyde derivatives are a subject of extensive research, with in vitro studies providing crucial insights into their mechanisms of action at the cellular and molecular levels. Investigations into compounds structurally related to 2-Bromo-5-hydroxy-3-methoxybenzaldehyde have revealed a variety of mechanisms, including antioxidant, anti-inflammatory, antimicrobial, and antitumor effects. These studies help to elucidate how substitutions on the benzaldehyde ring, such as bromo, hydroxyl, and methoxy (B1213986) groups, influence interactions with biological targets.

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant capacity of hydroxybenzaldehydes is primarily attributed to their ability to scavenge free radicals, a process largely dependent on the presence and position of phenolic hydroxyl groups. sci-hub.boxresearchgate.net The structure-activity relationship (SAR) is a key aspect of these investigations, suggesting that the arrangement of substituents on the aromatic ring significantly influences antioxidant potency. researchgate.net

Natural hydroxybenzaldehydes, including vanillin (B372448) and its isomers, have been evaluated using various in vitro assays to determine their radical scavenging capabilities. sci-hub.box The primary mechanism involves the donation of a hydrogen atom from a phenolic hydroxyl group to a free radical, thereby neutralizing it. The stability of the resulting phenoxyl radical is a critical factor in the compound's antioxidant efficiency.

Studies have employed several assays to quantify these effects:

DPPH (1,1-diphenyl-2-picryl hydrazyl) Assay : This method measures the ability of a compound to scavenge the stable DPPH free radical. Hydroxybenzaldehydes with ortho- and para-hydroxyl groups demonstrate notable activity. sci-hub.boxnih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : This assay assesses the scavenging of the ABTS radical cation. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). sci-hub.boxnih.gov

Crocin (B39872) Bleaching Assay (CBA) : This assay measures the ability of an antioxidant to protect crocin from bleaching by peroxyl radicals. sci-hub.boxresearchgate.net

Research indicates that compounds with two phenolic hydroxyl groups, such as protocatechuic aldehyde, exhibit high antioxidant activity across various assays. sci-hub.boxresearchgate.net The presence of a methoxy group, as seen in vanillin and syringaldehyde, also modulates this activity. For instance, a series of methylated and acetylated derivatives of natural bromophenols, including 3-bromo-4-hydroxy-5-methoxybenzaldehyde, were synthesized to evaluate their antioxidant activities, with some derivatives showing an ability to decrease H2O2-induced reactive oxygen species (ROS) generation in cell lines like HaCaT. mdpi.com

| Compound/Derivative | Assay | Key Finding | Reference |

|---|---|---|---|

| Protocatechuic Aldehyde | DPPH, ABTS, CBA, Rancimat | Exhibited high antioxidant activity in all tested environments, scavenging nearly three radicals per mole in the DPPH assay. | sci-hub.boxresearchgate.net |

| Vanillin | DPPH, ABTS, CBA | Showed moderate antioxidant activity; the presence of the -CHO group was found to hinder activity compared to its corresponding acid. | sci-hub.boxresearchgate.net |

| Syringaldehyde | CBA | Possessed exceptionally high activity in the crocin bleaching assay compared to its acid counterpart. | sci-hub.boxresearchgate.net |

| Bromophenol Derivatives (e.g., 3-bromo-4-hydroxy-5-methoxybenzaldehyde) | Cell-based ROS Assay | Synthesized derivatives demonstrated the ability to significantly decrease H2O2-induced ROS generation in HaCaT cells. | mdpi.com |

Anti-inflammatory Pathways

Vanillin and its related derivatives have demonstrated significant anti-inflammatory properties in various in vitro models. mdpi.comresearchgate.net The mechanisms underlying these effects involve the modulation of key inflammatory signaling pathways and the regulation of inflammatory mediators. nih.govnih.gov

A primary mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. mdpi.com In inflammatory states, NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes. Vanillin has been shown to suppress this pathway by inhibiting the phosphorylation and degradation of IκB-α, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. mdpi.com

Furthermore, these compounds can modulate the mitogen-activated protein kinase (MAPK) pathway, which also plays a crucial role in inflammation. nih.gov By suppressing the phosphorylation of key MAPK proteins like p38, vanillin can downregulate the inflammatory response. nih.gov

The anti-inflammatory effects are also achieved by:

Reducing Pro-inflammatory Cytokines : Vanillin derivatives can significantly decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in cells stimulated with inflammatory agents like lipopolysaccharide (LPS). nih.govnih.gov

Inhibiting Inflammatory Enzymes : The activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce key inflammatory mediators (nitric oxide and prostaglandins, respectively), is often suppressed by these compounds. mdpi.comnih.gov

Enhancing Anti-inflammatory Cytokines : Some studies show that vanillin can increase the production of anti-inflammatory cytokines like IL-10. nih.gov

| Pathway/Mediator | Effect of Vanillin/Derivatives | In Vitro Model | Reference |

|---|---|---|---|

| NF-κB Signaling | Inhibition of p65 translocation and IκB-α phosphorylation. | LPS-stimulated RAW 264.7 macrophages | mdpi.com |

| MAPK Signaling | Suppression of p38 phosphorylation. | E. coli-induced mouse colitis model (protein analysis) | nih.gov |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Decreased gene expression and/or protein levels. | LPS-stimulated RAW 264.7 cells; IL-1β-primed human gingival fibroblasts | nih.govnih.gov |

| Inflammatory Enzymes (iNOS, COX-2) | Reduced gene expression and nitric oxide production. | IL-1β-primed human gingival fibroblasts | mdpi.comnih.gov |

| Anti-inflammatory Cytokines (IL-10) | Increased production. | LPS-stimulated RAW 264.7 cells | nih.gov |

Antimicrobial Mechanisms

The antimicrobial properties of benzaldehyde derivatives are often enhanced through chemical modification, such as the formation of Schiff bases. Schiff bases, formed by the condensation of a primary amine with an aldehyde, contain an imine or azomethine (-C=N-) group that is often critical for their biological activity. orientjchem.orgresearchgate.net Many Schiff bases derived from substituted benzaldehydes exhibit significant antibacterial and antifungal properties. ijmrsti.comdaneshyari.com The biological activity of these compounds is influenced by the nature of the substituents on the aromatic ring. researchgate.net

One of the key mechanisms underlying the antibacterial activity of some benzaldehyde-related compounds is the inhibition of DNA gyrase. nih.gov DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA, a process necessary for DNA replication and transcription. nih.govrsc.org Inhibition of this enzyme leads to the disruption of these critical cellular processes and ultimately results in bacterial cell death. nih.govresearchgate.net

The aminocoumarin class of antibiotics, for example, targets the B subunit of DNA gyrase (GyrB), inhibiting its ATPase activity. nih.gov Structural modifications to benzoyl moieties attached to such antibiotics have been shown to markedly influence their DNA gyrase inhibitory and antibacterial activities. nih.gov For instance, the replacement of an alkyl side chain with a halogen atom or a methoxy group can significantly reduce activity, highlighting the sensitivity of the enzyme to the inhibitor's structure. nih.gov

In addition to enzyme inhibition, other antimicrobial mechanisms for benzaldehyde derivatives have been proposed, including:

Disruption of Cell Membranes : Lipophilic vanillin derivatives can permeate or disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death. This mechanism is particularly effective against Gram-positive bacteria. nih.gov

Inhibition of Efflux Pumps : Vanillin has been shown to regulate antibiotic resistance in some bacteria by inhibiting the function of efflux pumps, which are responsible for expelling antimicrobial agents from the cell. nih.gov

Antitumor Mechanisms in Cell Lines

Related benzaldehyde derivatives and other structurally similar compounds have been shown to exert antitumor effects in various cancer cell lines through multiple mechanisms. These mechanisms often converge on the induction of cell cycle arrest and apoptosis (programmed cell death).

Apoptosis Induction : A common antitumor mechanism is the triggering of apoptosis. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. In vitro, this is often observed by an increase in the sub-G1 cell population in flow cytometry analysis, DNA fragmentation, and activation of caspases. nih.gov For instance, a brominated stilbenoid, structurally related to resveratrol, was shown to induce apoptosis in human lung cancer cells, evidenced by morphological changes and an increase in sub-G1 DNA content. nih.gov

G2/M Cell Cycle Arrest : Many cytotoxic agents, including derivatives of benzaldehyde, halt the proliferation of cancer cells by inducing cell cycle arrest, frequently at the G2/M transition phase. nih.govresearchgate.netmdpi.commdpi.com This prevents cells from entering mitosis and dividing. This arrest is often associated with the downregulation of key regulatory proteins like cyclin B1, which is essential for entry into mitosis. nih.gov

Induction of DNA Double-Strand Breaks (DSBs) : DNA DSBs are among the most lethal forms of DNA damage and are a common consequence of treatment with chemotherapeutic agents. frontiersin.orgmdpi.com If not properly repaired, DSBs can trigger apoptosis. frontiersin.org

Cleavage of DNA-PKcs : The DNA-dependent protein kinase, catalytic subunit (DNA-PKcs) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major route for repairing DNA DSBs. nih.gov The inhibition or cleavage of DNA-PKcs can impair the cell's ability to repair DSBs, thereby enhancing the cytotoxic effect of the treatment. frontiersin.org

Inactivation of the Akt Pathway : The Akt (Protein Kinase B) signaling pathway is a critical pro-survival pathway that is often hyperactivated in cancer cells. nih.gov It promotes cell survival by inhibiting apoptosis and is also involved in DNA repair processes. nih.govresearchgate.net Inactivation of the Akt pathway can therefore sensitize cancer cells to apoptosis and reduce their ability to repair treatment-induced DNA damage. mdpi.com

| Mechanism | Observed Effect in Related Compounds/Models | Cell Line Example | Reference |

|---|---|---|---|

| G2/M Arrest | Accumulation of cells in the G2/M phase; downregulation of cyclin B1. | Human lung cancer (A549) | nih.gov |

| Apoptosis | Increased sub-G1 population, DNA fragmentation, elevated p53 expression. | Human lung cancer (A549) | nih.gov |

| Akt Pathway Inactivation | Genistein inactivated the PI3K/Akt pathway, leading to apoptosis. | Human bladder cancer (T24) | mdpi.com |

| DNA DSB Repair | Akt1 promotes DSB repair; its inhibition can enhance cell killing. | Non-small cell lung cancer (A549, H460) | nih.govresearchgate.net |

| DNA-PKcs Role | A key protein in the NHEJ pathway for repairing DSBs and a target for cancer therapy. | General Cancer Models | frontiersin.orgnih.gov |

Enzyme Inhibition Studies

Enzyme inhibition is a principal mechanism through which many therapeutic agents exert their effects. For benzaldehyde derivatives and related compounds, a key enzymatic target, particularly for antimicrobial activity, is bacterial DNA gyrase. nih.govmdpi.com

DNA gyrase is a bacterial topoisomerase that consists of two GyrA and two GyrB subunits, forming an A2B2 complex. nih.gov Its function is to introduce negative supercoils into the bacterial chromosome, a process that requires ATP hydrolysis and is essential for relieving torsional stress during DNA replication and transcription. rsc.org Because this enzyme is present in bacteria but not in humans, it is an excellent target for selective antibacterial drugs. nih.gov

The inhibition of DNA gyrase can occur through different mechanisms:

Inhibition of the ATPase Site : The GyrB subunit contains an ATP-binding site that fuels the enzyme's activity. Aminocoumarin antibiotics, for example, are ATP-competitive inhibitors that bind to this site, preventing the enzyme from carrying out its supercoiling function. nih.gov

Stabilization of the Cleavage Complex : Quinolone antibiotics function by binding to the GyrA subunit and stabilizing the transient enzyme-DNA complex in which the DNA is cleaved. researchgate.net This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and subsequent cell death. nih.gov

Numerous studies have focused on discovering novel DNA gyrase inhibitors. nih.govrsc.orgdntb.gov.ua High-throughput screening assays have been developed to identify new chemical scaffolds that can inhibit this enzyme. nih.gov The biological evaluation of synthesized analogs, such as pyrazole (B372694) derivatives, has shown a good correlation between their IC50 values for DNA gyrase inhibition and their minimum inhibitory concentrations (MICs) against bacteria, confirming that enzyme inhibition is the cause of the antibacterial effect. nih.gov

Cellular Pathway Modulation in In Vitro Models

The biological activity of benzaldehyde derivatives is often the result of their ability to modulate critical cellular pathways, leading to outcomes such as cell cycle arrest and inhibition of DNA synthesis.

Cell Cycle Arrest : As previously noted, the induction of cell cycle arrest is a key antitumor mechanism. Studies using synchronized cell populations have shown that benzaldehyde itself can inhibit cell cycle progression. nih.gov The arrest is often observed at the G2/M checkpoint, which prevents cells with damaged DNA from entering mitosis. researchgate.netelifesciences.org This effect is mediated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). Treatment with active compounds can lead to the downregulation of proteins like cyclin B1 and the upregulation of CDK inhibitors such as p21, which effectively halts the cell cycle. nih.govmdpi.com Flow cytometry is a standard method used to analyze the cell cycle distribution of a cell population following treatment, allowing for the quantification of cells in the G0/G1, S, and G2/M phases. nih.gov

Modulation of DNA Synthesis : The inhibition of cell proliferation can also be achieved by directly modulating DNA synthesis, which occurs during the S phase of the cell cycle. The rate of DNA synthesis can be measured in vitro by monitoring the incorporation of labeled nucleotide analogues, such as Bromodeoxyuridine (BrdU) or EdU (5-ethynyl-2'-deoxyuridine), into newly synthesized DNA. nih.gov A reduction in the incorporation of these analogues following treatment with a compound indicates an inhibitory effect on DNA replication. This disruption of DNA synthesis can subsequently trigger cell cycle arrest or apoptosis. nih.gov

Conclusion and Future Research Directions

Summary of Current Knowledge on Brominated Hydroxy Methoxy (B1213986) Benzaldehydes

Brominated hydroxy methoxy benzaldehydes are a class of aromatic compounds characterized by a benzene (B151609) ring substituted with bromo, hydroxyl, methoxy, and formyl (aldehyde) groups. The specific positioning of these functional groups leads to a variety of isomers, each with distinct chemical properties and synthetic accessibility. The current body of knowledge is primarily centered on the synthesis of these compounds through electrophilic aromatic substitution, specifically the bromination of commercially available hydroxy methoxy benzaldehydes such as vanillin (B372448), isovanillin (B20041), and o-vanillin.

The synthesis strategy is heavily dictated by the directing effects of the pre-existing hydroxyl and methoxy groups. These groups are ortho-, para-directing and strongly activating, which can lead to challenges in controlling the regioselectivity of the bromination reaction. For instance, the bromination of vanillin (4-hydroxy-3-methoxybenzaldehyde) can yield a mixture of isomers, as the hydroxyl and methoxy groups direct to different positions. smolecule.com Similarly, the bromination of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with bromine in acetic acid typically yields 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) as the major product. chemicalbook.comscielo.br Achieving substitution at other positions, such as the C2 position in the case of a 5-hydroxy starting material, often requires multi-step synthetic sequences or the use of specialized reagents and strategies to overcome the inherent directing effects of the substituents.

The table below summarizes some of the known isomers and their common precursors.

| Compound Name | Precursor | Typical Bromination Product(s) |

| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde chemicalbook.comscielo.br |

| 2-Bromo-3-hydroxy-4-methoxybenzaldehyde (B142738) | Isovanillin (3-hydroxy-4-methoxybenzaldehyde) | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde prepchem.com |

| 2-Bromo-4-methoxy-5-hydroxybenzaldehyde | Isovanillin (3-hydroxy-4-methoxybenzaldehyde) | 2-Bromo-4-methoxy-5-hydroxy-benzaldehyde google.com |

| Bromovanillins | Vanillin (4-hydroxy-3-methoxybenzaldehyde) | Mixture of 2-bromovanillin, 5-bromovanillin, and 6-bromovanillin smolecule.com |

These compounds serve as versatile intermediates in organic synthesis, with applications in the construction of more complex molecules, including natural products and biologically active compounds. The interplay of the different functional groups allows for a range of subsequent chemical transformations.

Challenges and Opportunities in Synthesizing and Characterizing 2-Bromo-5-hydroxy-3-methoxybenzaldehyde

The synthesis and characterization of the specific isomer This compound present notable challenges, which in turn create opportunities for methodological innovation.

Challenges:

Regioselectivity: The primary challenge lies in controlling the regioselectivity of the bromination. The logical precursor, 5-hydroxy-3-methoxybenzaldehyde, is not readily available. Starting with a more common precursor like 3-hydroxy-5-methoxybenzoic acid would require subsequent formylation, adding steps to the synthesis. Direct bromination of a precursor like 3-hydroxybenzaldehyde (B18108) is known to produce a mixture of isomers, with the major product often being the 2-bromo-5-hydroxybenzaldehyde (B121625), but without the crucial methoxy group. researchgate.net The strong activating and directing effects of the hydroxyl and methoxy groups make it difficult to selectively introduce a bromine atom at the C2 position, which is sterically hindered and electronically influenced by two adjacent oxygen-containing substituents.

Product Mixtures and Purification: Synthetic routes that lack high regioselectivity often result in mixtures of brominated isomers. smolecule.com These isomers can have very similar physical properties, such as polarity and solubility, making their separation by standard techniques like column chromatography or recrystallization difficult and inefficient. This complicates the isolation of pure this compound.

Lack of Characterization Data: Due to the synthetic challenges, pure samples of this compound are not widely available, leading to a scarcity of comprehensive spectroscopic and crystallographic data in the scientific literature. This absence of reference data makes the unambiguous characterization of the compound challenging if it is produced as part of a mixture.

Opportunities: